molecular formula C20H20FN3O2S B12586690 2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide

2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide

Cat. No.: B12586690
M. Wt: 385.5 g/mol
InChI Key: PYOWCDMHEGAFHK-UHFFFAOYSA-N
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Description

2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide is a complex organic compound with a unique structure that includes a quinazoline core, a fluorophenyl group, and a methoxyethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached using thiolation reactions.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 2-methoxyethylamine to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide
  • 2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-ethoxyethyl)acetamide

Uniqueness

2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20FN3O2S

Molecular Weight

385.5 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C20H20FN3O2S/c1-13-3-8-17-16(11-13)20(27-12-18(25)22-9-10-26-2)24-19(23-17)14-4-6-15(21)7-5-14/h3-8,11H,9-10,12H2,1-2H3,(H,22,25)

InChI Key

PYOWCDMHEGAFHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NCCOC)C3=CC=C(C=C3)F

Origin of Product

United States

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